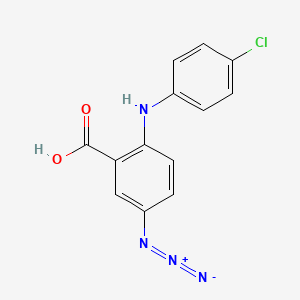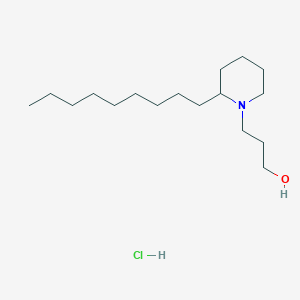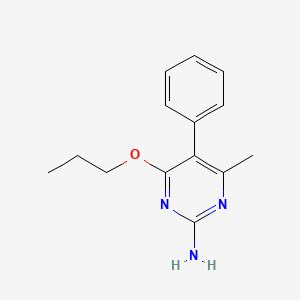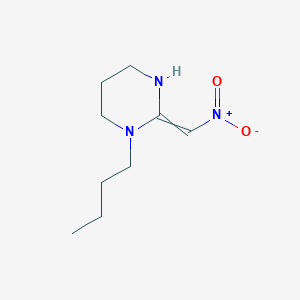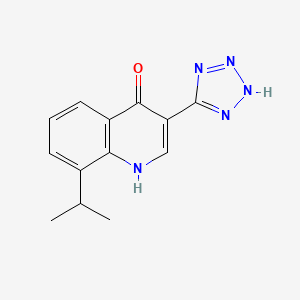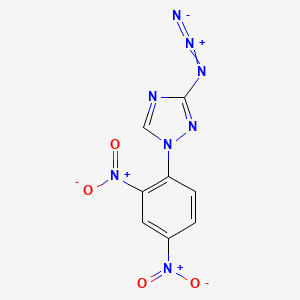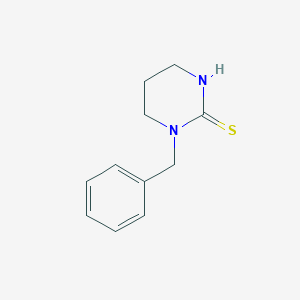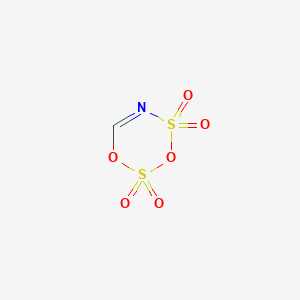
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone is a chemical compound that belongs to the class of heterocyclic compounds. It contains sulfur and oxygen atoms within its ring structure, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone typically involves the reaction of sulfur-containing precursors with oxygen donors under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive nature.
Mécanisme D'action
The mechanism by which 2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazine: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.
Phenothiazine: Contains an additional benzene ring and is known for its use in antipsychotic medications.
Benzothiazole: Another sulfur and nitrogen-containing heterocycle with applications in dyes and pharmaceuticals.
Uniqueness
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone stands out due to its specific arrangement of sulfur and oxygen atoms, which imparts unique reactivity and stability. This makes it a valuable compound for various specialized applications in research and industry.
Propriétés
Numéro CAS |
61103-60-4 |
|---|---|
Formule moléculaire |
CHNO6S2 |
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
1,3,2,4,5-dioxadithiazine 2,2,4,4-tetraoxide |
InChI |
InChI=1S/CHNO6S2/c3-9(4)2-1-7-10(5,6)8-9/h1H |
Clé InChI |
HMYCKWOSOPKWLW-UHFFFAOYSA-N |
SMILES canonique |
C1=NS(=O)(=O)OS(=O)(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)

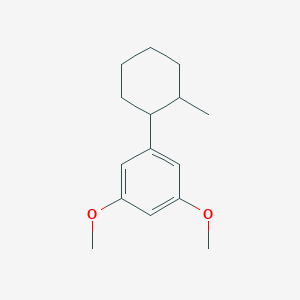
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
